molecular formula C10H9BrO B8296584 4-(3-Bromophenyl)but-3-yn-1-ol

4-(3-Bromophenyl)but-3-yn-1-ol

Cat. No. B8296584
M. Wt: 225.08 g/mol
InChI Key: ABGHMZVWYXWNIC-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)but-3-yn-1-ol is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-(3-bromophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H9BrO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,2,7H2

InChI Key

ABGHMZVWYXWNIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10.0 gm (35.3 mmol) of 3-iodo-bromobenzene in DMF was treated with 2.95 mL (88 mmol) of 4-butyne-1-ol, 0.2 gm (1.06 mmol) of copper (I) iodide, 1.23 gm of dichlorobis(triphenylphosphine)-palladium(II), and 49 mL (0.35 mol) of triethylamine, stirred at room temperature for 18 h, poured into water and extracted with EtOAc. The combined extracts were washed sequentially with water and brine, dried over Na2SO4 and concentrated at reduced pressure. Chromatography of the resultant concentrate on silica gel with a gradient of 5% to 30% EtOAc-hexanes afforded 4-(3-bromophenyl)but-3-yn-1-ol as an orange oil, 7.3 gm (92% yield); 1H NMR (400 MHz, CDCl3) δ: 1.79 (s, 1H), 2.67 (t, 2H, J=6.3 Hz), 3.80 (t, 2H, J=6.3 Hz), 7.14 (t, 1H, J=7.9 Hz), 7.30 (d, 1H, J=7.9 Hz), 7.41 (m, 1H), 7.54 (t, 1H, J=1.6 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
1.23 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred, cooled solution of 1-bromo-3-iodobenzene (31 g) and 3-butyn-ol (7 ml) in acetonitrile (100 ml) and triethylamine (100 ml) was purged with nitrogen for 20 min under nitrogen. Dichlorobis(triphenylphosphine)palladium (500 mg) and cuprous iodide (800 mg) were added. The mixture was stirred for 18 h and then the solvent was removed in-vacuo. The residual oil was triturated with ethyl acetate (200 ml) and filtered. The filtrate was evaporated to dryness and the residue was purified by chromatography on Biotage (90 g) eluting with light petroleum 40–60°-diethyl ether (3:2) to give the title compound (21 g). LCMS RT=3.26 min.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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